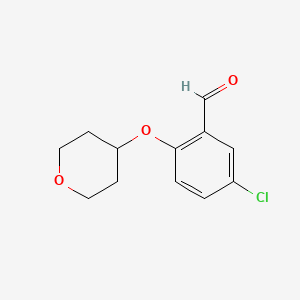

5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde

Descripción

5-Chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde is a halogenated benzaldehyde derivative featuring a tetrahydro-pyran-4-yloxy substituent at the 2-position and a chlorine atom at the 5-position of the aromatic ring. This compound is of interest in medicinal and materials chemistry due to its structural versatility, enabling applications in ligand design, coordination chemistry, and bioactive molecule synthesis. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., ). The tetrahydro-pyran moiety enhances solubility and steric bulk, while the aldehyde group facilitates further functionalization, such as condensation reactions to form azomethines (Schiff bases) .

Propiedades

IUPAC Name |

5-chloro-2-(oxan-4-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-10-1-2-12(9(7-10)8-14)16-11-3-5-15-6-4-11/h1-2,7-8,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYVARSLYWQHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde serves as an important intermediate in the synthesis of various organic compounds. The presence of the tetrahydropyran group acts as a protecting group for the aldehyde, facilitating further chemical transformations without the risk of oxidation or undesired reactions. This characteristic makes it particularly useful in multi-step synthetic pathways where selective reactivity is required.

Synthesis Methodology

The synthesis typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst. Common solvents include toluene and dichloromethane, and the reaction conditions often require refluxing to achieve high yields.

Research indicates that 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde exhibits potential biological activities :

- Antimicrobial Properties : The compound has been studied for its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes, suggesting potential use in developing antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis or inhibit proliferation in cancer cells, making it a candidate for further investigation as a drug lead in cancer therapy.

Structure-Activity Relationship Studies

The compound's structure allows for various modifications that can enhance its biological activity. Research into related compounds has highlighted how different substituents can influence pharmacological properties. For example, structural comparisons with similar compounds reveal how variations affect reactivity and potential applications:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Chloro-2-hydroxybenzaldehyde | Hydroxy group at position 2 | Precursor in the synthesis of 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde |

| 2-(Tetrahydropyran-4-yloxy)benzaldehyde | Lacks chlorine substituent | Similar structural features but different reactivity profile |

| 5-Chloro-2-methoxybenzaldehyde | Methoxy group instead of tetrahydropyran group | Differences in reactivity due to the presence of methoxy group |

This table illustrates how the unique substituents on the benzaldehyde ring can lead to distinct chemical behaviors and applications.

Potential Applications in Drug Development

Given its promising biological activities, 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde could serve as a lead compound in drug discovery processes targeting bacterial infections or cancer treatment. Further research is necessary to elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Mecanismo De Acción

The mechanism by which 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may be related to its ability to induce apoptosis or inhibit cell proliferation in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

- This compound is reported to have >99% purity and is synthesized with short lead times, suggesting industrial feasibility.

- Its molecular weight (260.72 g/mol) is lower than the tetrahydro-pyran analog, affecting density and melting point.

- 5-Chloro-2-((4-nitrophenyl)ethynyl)benzaldehyde (): The electron-withdrawing nitro group and ethynyl linker enhance conjugation, likely shifting UV-Vis absorption maxima compared to the tetrahydro-pyran derivative.

Table 1: Physical Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Purity | Key Substituent Feature |

|---|---|---|---|

| 5-Chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde | Not reported | Not reported | Tetrahydro-pyran-4-yloxy (cyclic ether) |

| 5-Chloro-2-(pentyloxy)benzaldehyde | 226.71 | >99% | Linear alkoxy chain |

| 5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde | 260.72 | Min. 95% | Aromatic 4-methylbenzyloxy |

Spectral and Luminescent Properties

- Azomethine Derivatives: 5-Chloro-2-(N-tosylamino)benzaldehyde forms azomethines with chloro-substituted anilines, exhibiting photoluminescence (PL) in methylene chloride. Zinc complexes of these ligands adopt tetrahedral geometries, with Zn...O/N distances ~1.95–2.05 Å, as determined by EXAFS .

- Comparison with Ethynyl Derivatives : The ethynyl group in 5-chloro-2-(phenylethynyl)benzaldehyde enhances π-conjugation, likely red-shifting emission spectra compared to alkoxy-substituted analogs.

Table 2: Spectral Features of Selected Compounds

| Compound | Key Spectral Feature | Application Relevance |

|---|---|---|

| 5-Chloro-2-(N-tosylamino)benzaldehyde | IR: C=N stretch ~1600 cm⁻¹; PL in CH₂Cl₂ | Luminescent sensors |

| Zinc complexes (e.g., 2c) | EXAFS: Tetrahedral Zn coordination | Bioimaging, catalysis |

| 5-Chloro-2-((4-nitrophenyl)ethynyl)benzaldehyde | UV-Vis: Strong absorbance >400 nm | Optoelectronic materials |

Actividad Biológica

5-Chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article presents a detailed review of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde features a chlorinated benzaldehyde moiety linked to a tetrahydropyran ring. This unique structure contributes to its biological properties, particularly its interaction with various biological targets.

Antitumor Activity

Research has demonstrated that compounds similar to 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde exhibit notable antitumor properties. For instance, studies on related pyran derivatives have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain pyran derivatives displayed IC50 values ranging from 0.25 µM to 0.58 µM against different cancer types, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde | A549 (lung cancer) | TBD |

| Pyran Derivative A | HCT116 (colon cancer) | 0.36 |

| Pyran Derivative B | MDA-MB-231 (breast cancer) | 0.29 |

The mechanism by which 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Research indicates that similar compounds can inhibit protein-protein interactions critical for tumor growth, such as the YAP-TEAD interaction . Additionally, some derivatives have been shown to induce apoptosis in cancer cells, further contributing to their antitumor efficacy .

Case Studies

- Case Study on Antiproliferative Effects : In a study focused on a series of pyran derivatives, it was found that modifications in the substituents significantly affected their cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups, such as chlorine, enhanced the antiproliferative activity compared to their electron-donating counterparts .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of compounds related to 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde. In one study, mice treated with a related compound exhibited reduced tumor growth and improved survival rates compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.